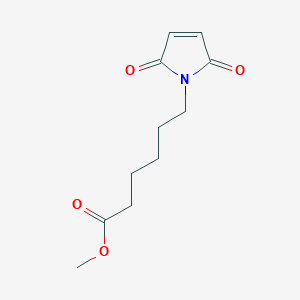![molecular formula C31H24Br2 B14236811 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene CAS No. 236092-91-4](/img/structure/B14236811.png)
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is a brominated fluorene derivative with the molecular formula C31H24Br2. This compound is characterized by its two bromine atoms at the 2 and 7 positions of the fluorene core, and two ethenylphenyl groups attached to the 9 position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene typically involves the bromination of 9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Polymerization Reactions: The ethenyl groups can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under heat or UV light.
Major Products
Substitution: Various substituted fluorenes depending on the substituent introduced.
Oxidation: Oxidized fluorenes with different functional groups.
Polymerization: Polymers with unique mechanical and optical properties.
Applications De Recherche Scientifique
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the development of fluorescent probes and markers for biological imaging.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene involves its interaction with various molecular targets and pathways. The bromine atoms and ethenyl groups allow for versatile chemical modifications, enabling the compound to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds, altering the properties and functions of the molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-di-n-octyl-9H-fluorene
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene is unique due to its specific substitution pattern and the presence of ethenyl groups, which provide additional sites for chemical reactions and polymerization. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific chemical functionalities .
Propriétés
Numéro CAS |
236092-91-4 |
|---|---|
Formule moléculaire |
C31H24Br2 |
Poids moléculaire |
556.3 g/mol |
Nom IUPAC |
2,7-dibromo-9,9-bis[(4-ethenylphenyl)methyl]fluorene |
InChI |
InChI=1S/C31H24Br2/c1-3-21-5-9-23(10-6-21)19-31(20-24-11-7-22(4-2)8-12-24)29-17-25(32)13-15-27(29)28-16-14-26(33)18-30(28)31/h3-18H,1-2,19-20H2 |
Clé InChI |
MXIVFMQCQXOYIS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)CC5=CC=C(C=C5)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


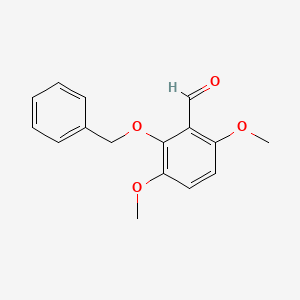
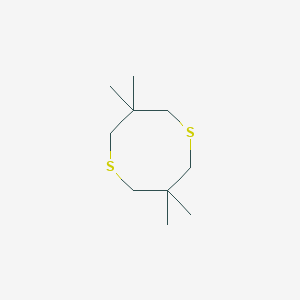
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
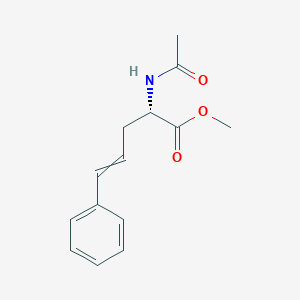
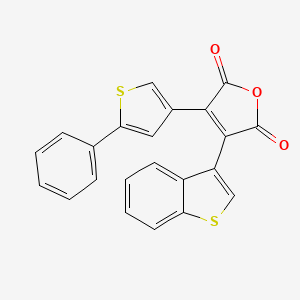
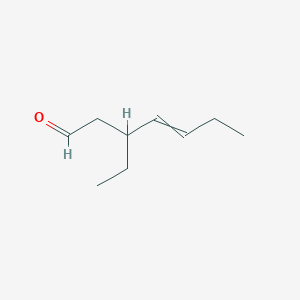
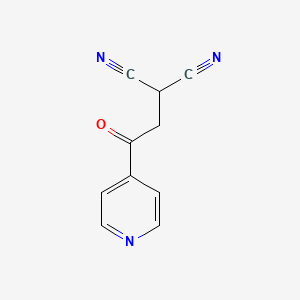
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
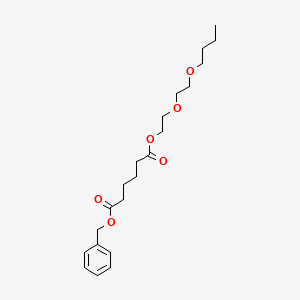
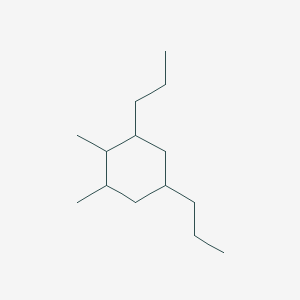
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
